molecular formula C7H10FNO3 B14767554 (R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B14767554
M. Wt: 175.16 g/mol
InChI Key: VTUCMTYZOBONKZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-fluoro-2-oxa-7-azaspiro[34]octane-5-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable fluorinated precursor, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and oxidation. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups, leading to a variety of functionalized derivatives.

Scientific Research Applications

(5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their function. Additionally, the spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoles: These compounds also contain nitrogen and exhibit similar biological activities.

    Isoxazoles: Known for their antimicrobial properties, isoxazoles share some structural similarities with (5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid.

    Aminopyrazoles: These compounds are used in medicinal chemistry for their diverse biological activities.

Uniqueness

What sets (5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid apart is its spirocyclic structure, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

(5R)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C7H10FNO3/c8-7(5(10)11)2-9-1-6(7)3-12-4-6/h9H,1-4H2,(H,10,11)/t7-/m1/s1

InChI Key

VTUCMTYZOBONKZ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@](C2(CN1)COC2)(C(=O)O)F

Canonical SMILES

C1C2(COC2)C(CN1)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.